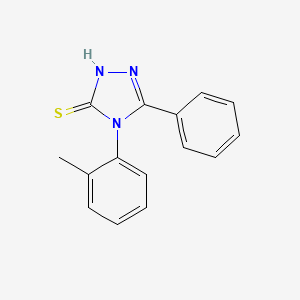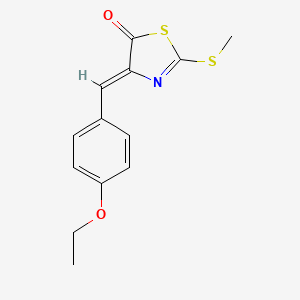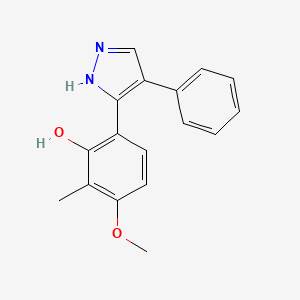
4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives involves cyclization reactions, often starting with potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions. This process yields the basic triazole nucleus, which can then undergo condensation reactions to introduce various substituents, enhancing the compound's diversity and potential applications (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, has been extensively analyzed through techniques such as X-ray diffraction. These studies reveal the stabilizing role of intermolecular interactions in the crystalline structure, such as hydrogen bonding and π-π interactions, contributing to the compound's solid-state properties (Panini et al., 2014).
Chemical Reactions and Properties
4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol engages in various chemical reactions, showcasing its versatility. One notable reaction is the thiol⇔thione tautomerism, a reversible process influenced by the compound's environment, which has been analyzed through density functional theory (DFT) and confirmed by spectroscopic methods (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, such as melting points and solubility, have been characterized. These properties are crucial for understanding the compound's behavior in different solvents and conditions, facilitating its application in various fields (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability of 4-(2-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have been explored through experimental and computational methods. Studies focusing on the electronic structure and potential reaction pathways offer insights into the compound's interactions with various reagents and its potential as a building block for more complex molecules (Chauhan et al., 2019).
特性
IUPAC Name |
4-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-5-6-10-13(11)18-14(16-17-15(18)19)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHOVNQCPAYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5623997.png)



![(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5624011.png)

![(1R*,3S*)-3-methoxy-7-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5624019.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5624033.png)
![2-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5624035.png)
![4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine](/img/structure/B5624036.png)
![2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)
![5-(dimethylamino)-2-[2-(4-fluorophenyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5624047.png)
![8-[(4-fluoro-2-methylphenyl)sulfonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624059.png)